![molecular formula C17H17Cl2NO2 B14664005 2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide CAS No. 41858-32-6](/img/structure/B14664005.png)
2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide is an organic compound characterized by its complex structure, which includes two 4-chlorophenyl groups attached to a methoxy group, and an N,N-dimethylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide typically involves the reaction of 4-chlorobenzophenone with dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 4-chlorobenzophenone and dimethylacetamide.
Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride.
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 80°C to 120°C under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Vergleich Mit ähnlichen Verbindungen
2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide can be compared with other similar compounds, such as:
Bis(4-chlorophenyl)methane: Similar structure but lacks the dimethylacetamide moiety.
Bis(4-chlorophenyl) disulfide: Contains sulfur atoms instead of the methoxy group.
Bis(4-chlorophenyl) sulfone: Contains a sulfone group instead of the methoxy group.
Uniqueness
The presence of the N,N-dimethylacetamide moiety in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds
Eigenschaften
CAS-Nummer |
41858-32-6 |
|---|---|
Molekularformel |
C17H17Cl2NO2 |
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-20(2)16(21)11-22-17(12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-10,17H,11H2,1-2H3 |
InChI-Schlüssel |
BGZHXXOOVVLIFM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)COC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



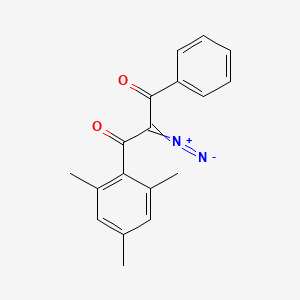

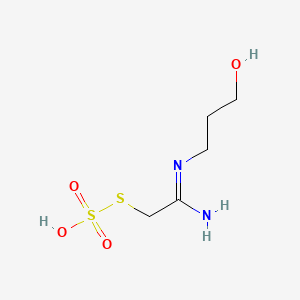
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
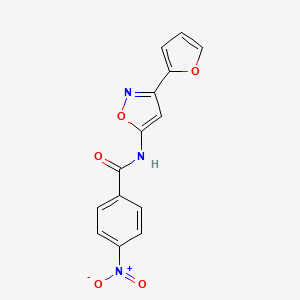
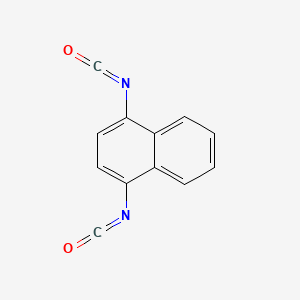

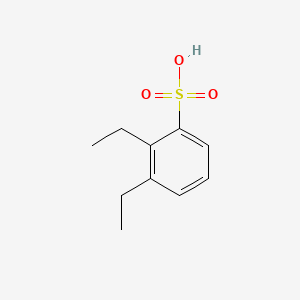
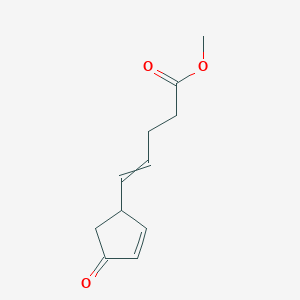
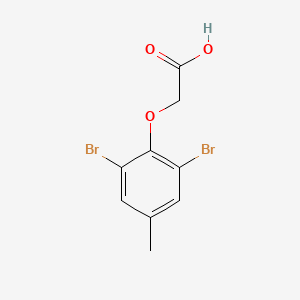
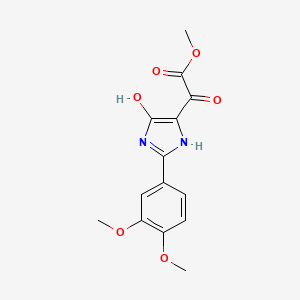
![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)
